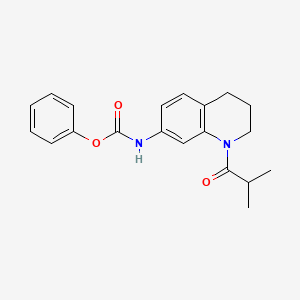

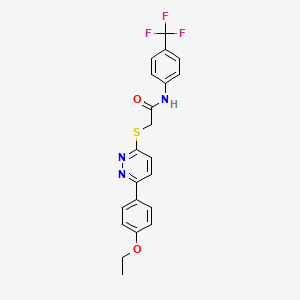

Phenyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate, also known as PHCCC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), which is a G protein-coupled receptor that is primarily expressed in the central nervous system. In

Applications De Recherche Scientifique

Medicinal Chemistry and Biological Applications

Enzyme Inhibition Studies : Research into ortho-substituted phenyl carbamates, closely related to the target molecule, has shown their utility in treating Alzheimer's disease by inhibiting acetylcholinesterase and butyrylcholinesterase. The study highlights the importance of ortho substituents in enhancing the inhibition potency, suggesting that such compounds could be tailored for selective enzyme inhibition (Lin et al., 2005).

Synthesis and Antimicrobial Activity : Novel isoquinoline derivatives, including those derived from phenylglycine (a similar core structure to the target compound), have been synthesized and shown to possess significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Galán et al., 2013).

Materials Science and Chemistry

Electrochemical Applications : The electrochemical behavior of phenanthroline ligands on multiwalled carbon nanotube surfaces reveals potential for selective recognition of copper ion and hydrogen peroxide sensing. This indicates applications in smart materials and sensors (Gayathri & Kumar, 2014).

Halochromic and Mechanochromic Fluorescent Materials : Halochromic isoquinoline attached to mechanochromic triphenylamine demonstrates thermo/mechanochromism and tunable solid-state fluorescence. This opens up applications in rewritable and self-erasable fluorescent platforms, showcasing the material's adaptability for optical storage or sensor applications (Hariharan et al., 2016).

Photophysical Properties of Donor−Acceptor Polymers : Studies on carbazole−quinoline and phenothiazine−quinoline copolymers reveal large intramolecular charge transfer and photophysical properties, suggesting their use in optoelectronic devices (Jenekhe et al., 2001).

Catalysis and Organic Synthesis : The Ru-catalyzed C-H functionalization of phenylglycine derivatives to synthesize isoquinoline-1-carboxylates and isoindoline-1-carboxylates highlights a method for constructing complex heterocyclic structures. This has implications in synthesizing pharmacologically relevant compounds and in the field of catalysis (Ruiz et al., 2017).

Propriétés

IUPAC Name |

phenyl N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-14(2)19(23)22-12-6-7-15-10-11-16(13-18(15)22)21-20(24)25-17-8-4-3-5-9-17/h3-5,8-11,13-14H,6-7,12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOBACFZDYKQAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2565762.png)

![8-(2,4-dimethoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2565764.png)

![Methyl 5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate](/img/structure/B2565766.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenylmethoxybenzoate](/img/structure/B2565768.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B2565771.png)

![[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2565776.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2565779.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2565781.png)

![5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2565784.png)

![1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B2565785.png)